molecular formula C8H5BrF4 B6166919 1-bromo-3,5-bis(difluoromethyl)benzene CAS No. 1379370-60-1

1-bromo-3,5-bis(difluoromethyl)benzene

Cat. No.: B6166919
CAS No.: 1379370-60-1
M. Wt: 257
InChI Key:
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Description

1-Bromo-3,5-bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a halogenated benzene derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(difluoromethyl)benzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-bis(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds[][2].

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions[][2].

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules[][2].

Scientific Research Applications

1-Bromo-3,5-bis(difluoromethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

1379370-60-1

Molecular Formula

C8H5BrF4

Molecular Weight

257

Purity

95

Origin of Product

United States

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